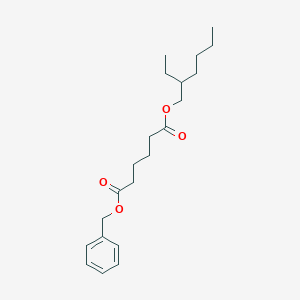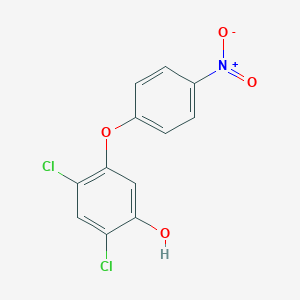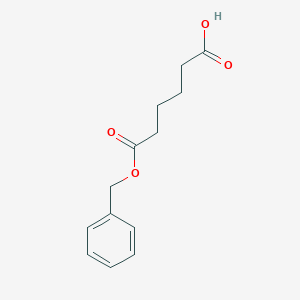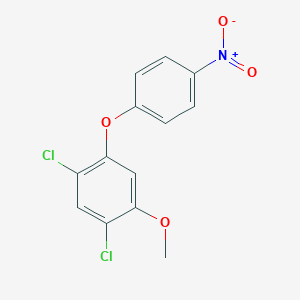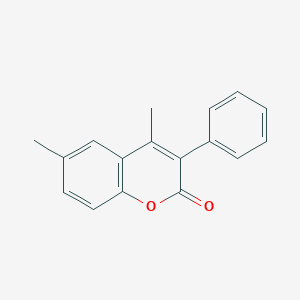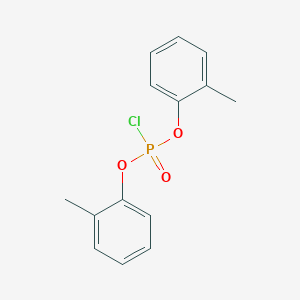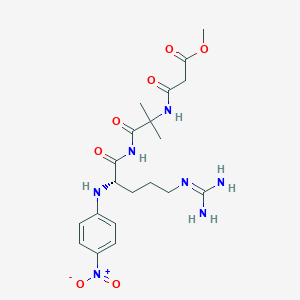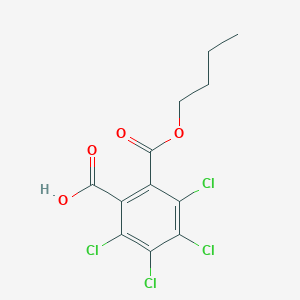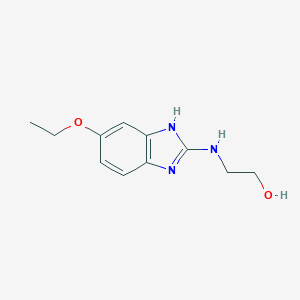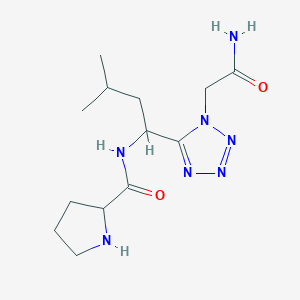![molecular formula C10H12BrNO2 B044494 3-[(4-Bromophenyl)(methyl)amino]propanoic acid CAS No. 111606-79-2](/img/structure/B44494.png)
3-[(4-Bromophenyl)(methyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Bromophenyl)(methyl)amino]propanoic acid, also known as MPAA, is a chemical compound that belongs to the family of amino acids. It is a white crystalline powder and is commonly used in scientific research applications. The compound has a molecular formula of C10H12BrNO2 and a molecular weight of 255.11 g/mol.
Wirkmechanismus
The mechanism of action of 3-[(4-Bromophenyl)(methyl)amino]propanoic acid is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 3-[(4-Bromophenyl)(methyl)amino]propanoic acid has been shown to enhance the activity of GABA receptors, which results in the inhibition of neurotransmitter release and the suppression of neuronal activity.
Biochemische Und Physiologische Effekte
3-[(4-Bromophenyl)(methyl)amino]propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. The compound has also been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(4-Bromophenyl)(methyl)amino]propanoic acid in lab experiments is its ability to modulate the GABAergic system. This makes it a valuable tool for studying the mechanisms of neuronal excitability and the regulation of neurotransmitter release. However, one of the limitations of using 3-[(4-Bromophenyl)(methyl)amino]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-Bromophenyl)(methyl)amino]propanoic acid. One area of research is the development of new therapeutic applications for the compound. Another area of research is the investigation of the mechanisms underlying its effects on the GABAergic system. Additionally, there is a need for further studies to determine the safety and toxicity of the compound, which will be important for its potential use in clinical settings.
Conclusion:
In conclusion, 3-[(4-Bromophenyl)(methyl)amino]propanoic acid is a valuable compound for scientific research applications. It has been found to exhibit several therapeutic properties and to modulate the activity of the GABAergic system. However, further studies are needed to fully understand its mechanisms of action and to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-[(4-Bromophenyl)(methyl)amino]propanoic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromobenzylamine with ethyl acrylate in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 3-[(4-Bromophenyl)(methyl)amino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[(4-Bromophenyl)(methyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
111606-79-2 |
|---|---|
Produktname |
3-[(4-Bromophenyl)(methyl)amino]propanoic acid |
Molekularformel |
C10H12BrNO2 |
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
3-(4-bromo-N-methylanilino)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-12(7-6-10(13)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
PBUWWQLOLJNHAI-UHFFFAOYSA-N |
SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)Br |
Kanonische SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



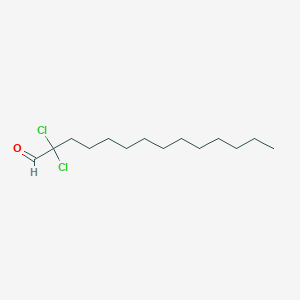
![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)
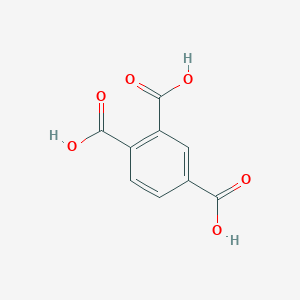
![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
